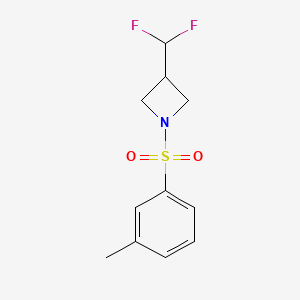
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
The mechanism of action of 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine involves the inhibition of specific enzymes, such as cathepsin K and cathepsin S. The compound binds to the active site of these enzymes, preventing their activity and leading to the inhibition of bone resorption and immune response. In addition, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine have been studied extensively. The compound has been shown to inhibit bone resorption and immune response, making it a potential therapeutic agent for diseases such as osteoporosis and rheumatoid arthritis. In addition, the compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
The advantages of using 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine in lab experiments include its potent inhibitory activity against specific enzymes, its potential as a therapeutic agent for various diseases, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including osteoporosis, rheumatoid arthritis, and cancer. Further studies are also needed to determine the safety and efficacy of the compound in vivo and to identify potential drug targets for the treatment of these diseases.
Conclusion:
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to determine the safety and efficacy of the compound in vivo and to identify potential drug targets for the treatment of diseases such as osteoporosis, rheumatoid arthritis, and cancer.
合成方法
The synthesis of 3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine has been achieved using different methods. One of the most common methods involves the reaction of m-tolylsulfonyl azetidine with difluoromethyl lithium. The reaction is carried out in anhydrous ether under an inert atmosphere, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents, such as difluoromethyl bromide and sodium hydride, to obtain the desired product.
科学研究应用
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as cathepsin K and cathepsin S, which are involved in bone resorption and immune response, respectively. In addition, the compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3-(difluoromethyl)-1-(3-methylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S/c1-8-3-2-4-10(5-8)17(15,16)14-6-9(7-14)11(12)13/h2-5,9,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJNIUSULROBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-(m-tolylsulfonyl)azetidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

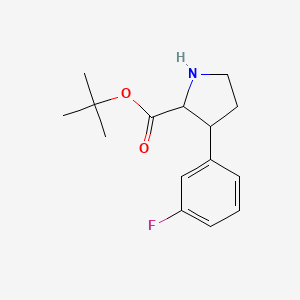
![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)
![5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2899590.png)

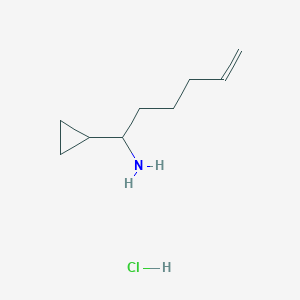
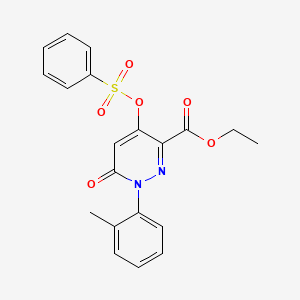
![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
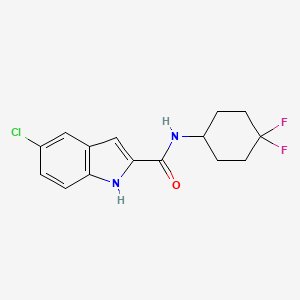
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2899601.png)
![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)
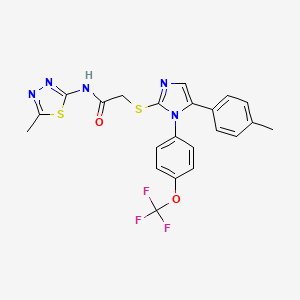
![3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2899607.png)